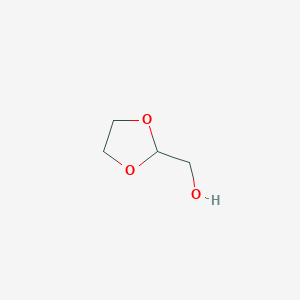

1,3-Dioxolane-2-methanol

Descripción general

Descripción

1,3-Dioxolane-2-methanol is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

(1,3-Dioxolan-2-yl)methanol, also known as 1,3-Dioxolan-2-ylmethanol or 1,3-Dioxolane-2-methanol, is an organic compound with the molecular formula C4H8O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound can dissolve in many organic solvents such as alcohols, ketones, ethers, and esters . This suggests that it may interact with a variety of biological targets, potentially altering their function or structure.

Biochemical Pathways

Given its chemical properties, it may be involved in a variety of biochemical reactions, particularly those involving the solvents it can dissolve in .

Pharmacokinetics

Its solubility in a variety of organic solvents suggests that it may be readily absorbed and distributed in the body

Result of Action

Given its chemical properties, it may interact with a variety of cellular targets, potentially altering their function or structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1,3-Dioxolan-2-yl)methanol. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect its stability and efficacy.

Actividad Biológica

1,3-Dioxolane-2-methanol is an organic compound with the molecular formula and a molecular weight of 104.1 g/mol. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, featuring a five-membered ring with hydroxymethyl functionality, allows it to participate in diverse biochemical pathways.

The compound is characterized by its solubility in various organic solvents such as alcohols, ketones, ethers, and esters. This solubility suggests that it can be readily absorbed and distributed within biological systems, potentially interacting with various cellular targets and altering their functions.

The biological activity of this compound is primarily attributed to its ability to form adducts with carbonyl compounds and participate in metabolic pathways involving carbonyl metabolism. Its reactivity allows it to act as an intermediate in condensation reactions, which may lead to the formation of bioactive derivatives.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation .

Case Studies

- Study on Antioxidant Activity : A study involving the total polar lipid content of Nostoc muscurum identified 2-pentadecyl-1,3-dioxolane (0.74%) as a component with notable antioxidant activity. The DPPH radical scavenging assay revealed a maximum inhibition of 65% at a concentration of 500 µg/ml, indicating strong antioxidant properties .

- Lignin Modification : Research on lignin depolymerization highlighted the role of this compound in stabilizing reactive carbocation intermediates during acidolysis processes. This stabilization enhances the yield of aromatic monomers from lignin, showcasing the compound's utility in biomass conversion technologies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C4H8O3 |

| Molecular Weight | 104.1 g/mol |

| Purity | Typically 95% |

| Solubility | Alcohols, Ketones, Ethers |

| Antimicrobial Activity | Yes |

| Anticancer Activity | Yes |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may be rapidly absorbed due to its solubility in organic solvents. The compound's distribution within biological systems remains an area for further investigation; however, its interaction with cellular components indicates potential therapeutic applications.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Protecting Group

1,3-Dioxolane-2-methanol is commonly used as a protecting group for carbonyl compounds during synthetic transformations. This application is critical in organic synthesis, where the selective modification of functional groups is often required. The compound's ability to form stable derivatives allows for the protection of aldehydes and ketones from unwanted reactions during multi-step synthesis processes.

Synthesis of Bioactive Compounds

Recent studies have synthesized new 1,3-dioxolane derivatives that exhibit notable biological activities. For instance, a series of enantiomerically pure and racemic 1,3-dioxolanes were prepared from salicylaldehyde and diols using Montmorillonite K10 as a catalyst. These compounds demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 1 | 625-1250 | N/A |

| 4 | 625 | N/A |

| 6 | 1250 | 500 |

| 8 | 500 | N/A |

Catalysis

Ligand in Organometallic Chemistry

This compound serves as a ligand in metal complexes, enhancing catalytic activity in various reactions. Its ability to stabilize metal centers makes it valuable in catalysis for organic transformations. Studies indicate that the compound can form stable complexes with transition metals, facilitating reactions such as hydrogenation and oxidation .

Case Study: Catalytic Reactions

In a study examining the catalytic properties of dioxolane derivatives, researchers found that complexes formed with palladium exhibited enhanced activity in cross-coupling reactions. The presence of the dioxolane moiety improved the solubility and reactivity of the metal complex, leading to higher yields in synthetic applications .

Biofuel Production

Valorization of Glycerol

This compound is also utilized in the valorization of glycerol to produce solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol), an oxygenated additive for fuels. This transformation is significant in biofuel production as it provides an environmentally friendly alternative to conventional fossil fuels .

Kinetic Studies on Combustion

Research has shown that 1,3-dioxolane exhibits promising characteristics as a biofuel due to its favorable combustion properties. Kinetic studies have revealed that its oxidation pathways lead to lower emissions compared to traditional fuels. The compound's ability to reduce soot formation makes it an attractive candidate for diesel fuel additives .

Medicinal Chemistry

Intermediate in Drug Synthesis

The compound acts as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For example, dioxolane derivatives have been explored for their potential use in developing chiral drugs due to their unique stereochemical properties .

Propiedades

IUPAC Name |

1,3-dioxolan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGUSKAXELYWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304029 | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-68-8 | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxolan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4533R3B6WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.